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Compound of Interest

Compound Name: S 135

Cat. No.: B1680364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
S-135, with the chemical name 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-

3-one, is a high-affinity inverse agonist of the benzodiazepine receptor. Unlike conventional

benzodiazepine drugs which enhance the effect of gamma-aminobutyric acid (GABA) at the

GABA-A receptor, S-135 produces opposite pharmacological actions. These properties suggest

its potential as a therapeutic agent for conditions associated with central nervous system

depression, such as memory impairment and depression. S-135 has been shown to activate

brain function, indicating its utility in medicinal chemistry for the development of novel

treatments for neurological and psychiatric disorders.[1]

Physicochemical Properties

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1680364?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/2853884/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name

2-(5-methylthien-3-yl)-2,5-

dihydro-3H-pyrazolo[4,3-

c]quinoline-3-one

[1]

Molecular Formula C15H11N3OS

Appearance
Not specified in available

literature

Solubility
Not specified in available

literature

Applications in Medicinal Chemistry
S-135 serves as a valuable research tool and a lead compound in medicinal chemistry for

several applications:

Probing the GABA-A Receptor: As a benzodiazepine receptor inverse agonist, S-135 can be

utilized to study the structure and function of the GABA-A receptor complex and to

investigate the physiological roles of inverse agonism at this site.

Development of Nootropic Agents: S-135 has demonstrated the ability to antagonize

amnesia in preclinical models, making it a promising scaffold for the design and synthesis of

novel cognitive enhancers.[1]

Antidepressant Drug Discovery: The compound has shown antidepressive properties in

animal models, such as shortening the immobilization time in the despair test, suggesting its

potential as a starting point for the development of new antidepressant medications.[1]

Reversal of Sedative Effects: S-135 has been shown to antagonize pentobarbital-induced

anesthesia, indicating its potential for the development of agents to reverse the effects of

sedative-hypnotic drugs.[1]
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While specific Ki or IC50 values for S-135 binding to the benzodiazepine receptor are not

readily available in the public domain, the qualitative description from literature indicates a

"high affinity."[1] For comparative purposes, researchers should aim to determine these values

through competitive radioligand binding assays.

Table 1: In Vivo Pharmacological Effects of S-135
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Pharmacologica

l Effect
Animal Model

Dosage and

Administration

Observed

Outcome
Reference

Potentiation of

Pentylenetetrazol

e-induced

Convulsions

Mice Not Specified

Selectively

potentiated the

effect of a

subconvulsive

dose of

pentylenetetrazol

e.

[1]

Antagonism of

Pentobarbital-

induced

Anesthesia

Mice Not Specified

Antagonized the

anesthetic

effects of

pentobarbital.

[1]

Antagonism of

Tetrabenazine-

induced Ptosis

Mice Not Specified

Reversed the

ptosis induced by

tetrabenazine.

[1]

Antagonism of

Reserpine-

induced

Hypoactivity

Mice Not Specified

Counteracted the

hypoactivity

caused by

reserpine.

[1]

Antidepressant-

like Effect

(Despair Test)

Mice Not Specified

Shortened the

immobilization

time.

[1]

Antagonism of

Amnesia

(Passive

Avoidance Task)

Mice and Rats Not Specified

Reversed

amnesia induced

in passive

avoidance tasks.

[1]

Increased Brain

Glucose

Utilization

Not Specified Not Specified

Enhanced

glucose

utilization in brain

areas related to

memory and

arousal.

[1]
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Experimental Protocols
Protocol 1: Benzodiazepine Receptor Binding Assay
This protocol is a general procedure for a competitive radioligand binding assay to determine

the affinity of S-135 for the benzodiazepine binding site on the GABA-A receptor.

Materials:

[3H]-Flunitrazepam (Radioligand)

S-135 (Test Compound)

Diazepam or Clonazepam (Unlabeled Competitor for non-specific binding)

Rat or mouse whole brain tissue

Tris-HCl buffer (50 mM, pH 7.4)

Homogenizer

Centrifuge

Glass fiber filters

Scintillation vials

Scintillation fluid

Liquid scintillation counter

Procedure:

Membrane Preparation:

1. Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer.

2. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large

debris.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

4. Resuspend the pellet in fresh ice-cold Tris-HCl buffer and repeat the centrifugation step.

5. Resuspend the final pellet in a known volume of Tris-HCl buffer to a final protein

concentration of 0.1-0.5 mg/mL.

Binding Assay:

1. In triplicate, prepare assay tubes containing:

Total Binding: Tris-HCl buffer, [3H]-Flunitrazepam (e.g., 1-2 nM), and brain membrane

preparation.

Non-specific Binding: Tris-HCl buffer, [3H]-Flunitrazepam, a high concentration of

unlabeled competitor (e.g., 10 µM Diazepam), and brain membrane preparation.

Competitive Binding: Tris-HCl buffer, [3H]-Flunitrazepam, varying concentrations of S-

135, and brain membrane preparation.

2. Incubate the tubes at 4°C for 60-90 minutes.

3. Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

4. Wash the filters rapidly with ice-cold Tris-HCl buffer.

5. Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

6. Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

1. Calculate specific binding by subtracting non-specific binding from total binding.

2. Plot the percentage of specific binding against the logarithm of the concentration of S-135.

3. Determine the IC50 value (the concentration of S-135 that inhibits 50% of the specific

binding of the radioligand).
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4. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Passive Avoidance Test for Anti-Amnesic
Activity
This protocol is a general procedure to assess the effect of S-135 on learning and memory in

rodents.

Materials:

Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with

an electrifiable grid floor in the dark compartment).

S-135

Vehicle solution

Amnesia-inducing agent (e.g., scopolamine)

Mice or rats

Procedure:

Acquisition Trial (Day 1):

1. Administer S-135 or vehicle to the animals at a predetermined time before the trial.

2. If inducing amnesia, administer the amnesic agent at the appropriate time relative to the

trial.

3. Place the animal in the light compartment of the apparatus.

4. After a brief habituation period (e.g., 60 seconds), open the door to the dark compartment.

5. When the animal enters the dark compartment with all four paws, close the door and

deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
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6. Record the latency to enter the dark compartment.

7. Remove the animal and return it to its home cage.

Retention Trial (Day 2, typically 24 hours later):

1. Place the animal back into the light compartment.

2. Open the door to the dark compartment.

3. Record the latency to enter the dark compartment (step-through latency). A longer latency

is indicative of better memory of the aversive stimulus.

4. No foot shock is delivered during the retention trial.

5. A maximum cut-off time (e.g., 300 seconds) is typically set.

Data Analysis:

1. Compare the step-through latencies between the different treatment groups (vehicle, S-

135, amnesic agent, S-135 + amnesic agent).

2. A significant increase in step-through latency in the S-135 treated group compared to the

amnesic agent group indicates anti-amnesic activity.
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Signaling Pathway of S-135 at the GABA-A Receptor
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Caption: S-135 signaling at the GABA-A receptor.
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Experimental Workflow for Benzodiazepine Receptor Binding Assay
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Caption: Workflow for receptor binding assay.
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Logical Flow of Passive Avoidance Test
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Caption: Passive avoidance test workflow.
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The information provided in these application notes and protocols is intended for research

purposes only. The experimental protocols are generalized and may require optimization for

specific laboratory conditions and research objectives. Researchers should adhere to all

applicable safety guidelines and regulations when handling chemical compounds and

conducting animal experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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